Aptiganel - 137159-92-3

Aptiganel

Catalog Number: EVT-259748
CAS Number: 137159-92-3
Molecular Formula: C20H21N3
Molecular Weight: 303.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aptiganel is a member of naphthalenes.
Source and Classification

Aptiganel belongs to the class of drugs known as NMDA receptor antagonists. These compounds are designed to inhibit the action of glutamate at NMDA receptors, which are critical for synaptic plasticity and memory function but can lead to neuronal death when overstimulated during pathological conditions such as stroke. The chemical structure of Aptiganel includes a guanidine derivative, which is integral to its mechanism of action.

Synthesis Analysis

Methods and Technical Details

The synthesis of Aptiganel involves several chemical reactions that transform precursor compounds into the final product. One common method includes:

  1. Formation of Guanidine Derivative: This may involve reacting naphthalene derivatives with appropriate guanidine precursors.
  2. Intermediate Formation: A notable synthesis pathway includes the reaction of 1-naphthylamine with cyanogen bromide, leading to an intermediate that undergoes further transformation into Aptiganel.
  3. Purification: The final product is typically purified through recrystallization or chromatographic techniques to ensure high purity levels (greater than 98%).
Molecular Structure Analysis

Structure and Data

Aptiganel's molecular formula is C16H18N4C_{16}H_{18}N_4 with a molecular weight of approximately 270.34 g/mol. The structural configuration includes a naphthalene ring system attached to a guanidine moiety, which is essential for its biological activity. The specific arrangement of atoms facilitates its interaction with NMDA receptors, providing insights into its pharmacological properties.

Chemical Reactions Analysis

Reactions and Technical Details

Aptiganel undergoes various chemical reactions during its synthesis and potential metabolic pathways in biological systems:

  • Nucleophilic Substitution: The reaction between naphthalene derivatives and cyanogen bromide exemplifies nucleophilic substitution, where the nucleophile attacks an electrophilic carbon atom.
  • Hydrolysis: In physiological conditions, Aptiganel may be subject to hydrolysis, leading to the formation of metabolites that could influence its efficacy and safety profile.

These reactions are crucial for understanding both the synthesis and potential breakdown products of Aptiganel within biological contexts.

Mechanism of Action

Process and Data

The mechanism by which Aptiganel exerts its neuroprotective effects involves:

  1. NMDA Receptor Blockade: By binding non-competitively to NMDA receptors, Aptiganel reduces calcium influx into neurons, thereby preventing excitotoxicity associated with excessive glutamate release during ischemic events.
  2. Reduction in Infarct Volume: Preclinical studies have demonstrated that treatment with Aptiganel can significantly decrease infarct volume in rodent models subjected to focal ischemia.
  3. Behavioral Improvement: Behavioral assessments post-treatment indicate enhanced recovery in motor function and cognitive performance compared to control groups .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Aptiganel exhibits several important physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water, influencing its formulation for therapeutic use.
  • Stability: The compound is stable under ambient conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within a defined range suitable for pharmaceutical applications.

These properties are critical for determining the appropriate formulation and delivery methods for clinical use.

Applications

Scientific Uses

Aptiganel has been primarily investigated for its potential applications in treating acute ischemic stroke due to its neuroprotective properties. Research has focused on:

  • Clinical Trials: Various clinical trials have explored its efficacy in reducing neurological deficits post-stroke, although many trials faced challenges related to risk-benefit ratios .
  • Neuroprotective Strategies: Beyond stroke, there is ongoing research into its potential utility in other neurodegenerative conditions where excitotoxicity plays a role.

The exploration of Aptiganel continues as researchers seek to better understand its therapeutic window and optimize dosing strategies for clinical application .

Pharmacological Classification and Mechanism of Action

NMDA Receptor Antagonism: Pharmacodynamic Profile

Aptiganel (Cerestat, CNS-1102) is classified as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that binds to the ion channel pore site within the NMDA receptor complex. It exhibits high-affinity binding (IC₅₀ = 36 nM) to the phencyclidine (PCP) site within the channel, physically obstructing ion flux upon receptor activation [3] [7] [9]. Unlike competitive antagonists, Aptiganel’s action is allosteric and independent of glutamate concentration, allowing it to inhibit receptor overactivation during excitotoxic conditions without competing with endogenous glutamate [4] [7]. Its chemical structure features a diarylguanidine core, specifically N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine, which facilitates hydrophobic interactions within the channel pore [3] [8].

Table 1: Pharmacodynamic Properties of Aptiganel

PropertyValue/CharacteristicSignificance
Binding SiteNMDA receptor ion channelPrevents ion influx upon receptor activation
Binding Affinity (IC₅₀)36 nMHigh-affinity blockade vs. [³H]MK-801 binding
MechanismNon-competitiveGlutamate concentration-independent inhibition
Chemical ClassDiarylguanidineFacilitates pore occlusion via hydrophobic moieties

Voltage-Dependent and Use-Dependent Channel Blockade Dynamics

Aptiganel exhibits voltage-dependent and use-dependent (phasic) blockade kinetics. Its affinity for the NMDA receptor channel increases significantly during membrane depolarization, which expels magnesium (Mg²⁺) ions from the pore and enhances Aptiganel binding [7] [9]. This property allows preferential inhibition of pathologically overactivated NMDA receptors (e.g., during ischemia) while sparing physiological signaling. Additionally, its blockade intensifies with repeated receptor activation due to slower dissociation kinetics compared to Mg²⁺ [4] [10]. Electrophysiological studies show Aptiganel reduces peak NMDA currents by >80% at depolarized potentials and induces a hyperpolarizing shift (∼7 mV) in current-voltage relationships [7] [10].

Table 2: Kinetic Properties of Aptiganel Blockade

Kinetic PropertyEffectFunctional Implication
Voltage DependenceEnhanced binding at depolarized potentialsTargets overactive neurons in excitotoxicity
Use DependenceIncreased efficacy with repeated stimulationSustained inhibition during pathological firing
Dissociation RateSlower than Mg²⁺Prolonged channel occlusion
Current Modulation>80% peak current reductionSuppresses Ca²⁺ influx and excitotoxicity cascades

Selectivity for NMDA Receptor Subtypes

Aptiganel demonstrates no significant selectivity for NMDA receptor subunits (e.g., NR2A, NR2B) or synaptic versus extrasynaptic receptors [5] [7]. This contrasts with newer antagonists like traxoprodil (CP-101,606) and propanolamine derivatives, which exhibit >100-fold selectivity for NR2B-containing receptors [5] [7]. Aptiganel’s broad activity arises from its binding site within the channel pore—a region conserved across NMDA receptor subtypes. Consequently, it non-selectively inhibits all NMDA receptor configurations, potentially contributing to adverse neurological effects (e.g., hallucinations, sedation) observed in clinical trials [3] [7] [9].

Comparative Analysis with Other NMDA Antagonists

Aptiganel belongs to a class of high-affinity NMDA channel blockers that largely failed clinical translation due to poor therapeutic windows. Key comparisons:

  • Selfotel (CGS-19755): A competitive glutamate-site antagonist with nanomolar affinity. While Aptiganel acts within the channel pore, Selfotel competes with glutamate at the NR2 subunit’s agonist-binding domain. Both agents showed neuroprotection in animal stroke models but increased mortality in human trials [4] [7].
  • Gavestinel (GV-150,526): A glycine-site antagonist targeting the NR1 subunit. Unlike Aptiganel, Gavestinel is not channel-permeant and exhibits no voltage dependence. Despite better safety profiles, both failed in phase III stroke trials [4] [7].
  • Memantine: A low-affinity, uncompetitive channel blocker with rapid kinetics (on/off rates). Memantine’s IC₅₀ (∼1 μM) is 30-fold higher than Aptiganel’s, enabling physiological NMDA signaling while blocking excitotoxicity. This kinetic selectivity underlies memantine’s clinical tolerability in Alzheimer’s disease [7] [10].

Table 3: Comparative Pharmacology of NMDA Receptor Antagonists

AntagonistMechanismSubunit SelectivityAffinity (IC₅₀)Clinical Outcome
AptiganelChannel pore blockerNone36 nMFailed in stroke trials
SelfotelCompetitive (glutamate site)None20 nMIncreased mortality in trials
GavestinelCompetitive (glycine site)None70 nMNo efficacy in large trials
TraxoprodilNon-competitive (NR2B allosteric)NR2B-selective (200:1)10 nMInconclusive efficacy
MemantineChannel pore blockerNone1 μMApproved for Alzheimer’s

Properties

CAS Number

137159-92-3

Product Name

Aptiganel

IUPAC Name

1-(3-ethylphenyl)-1-methyl-2-naphthalen-1-ylguanidine

Molecular Formula

C20H21N3

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C20H21N3/c1-3-15-8-6-11-17(14-15)23(2)20(21)22-19-13-7-10-16-9-4-5-12-18(16)19/h4-14H,3H2,1-2H3,(H2,21,22)

InChI Key

BFNCJMURTMZBTE-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)N(C)C(=NC2=CC=CC3=CC=CC=C32)N

Solubility

Soluble in DMSO

Synonyms

aptiganel
aptiganel hydrochloride
CERESTAT
CNS 1102
CNS-1102
N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine HCl

Canonical SMILES

CCC1=CC(=CC=C1)N(C)C(=NC2=CC=CC3=CC=CC=C32)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.